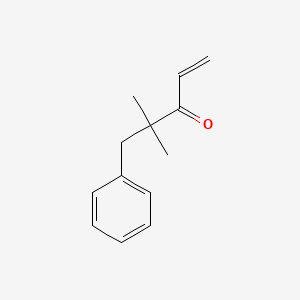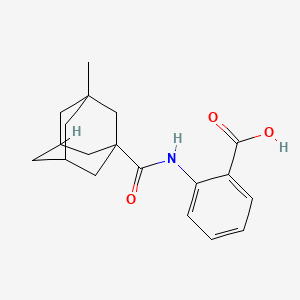
1,1,1,2,3,3,4-Heptafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3,3,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. This compound is part of the family of perfluorocarbons, which are known for their stability and inertness due to the presence of multiple fluorine atoms. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,4-Heptafluorobutane can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane with a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors where butane and the fluorinating agent are introduced simultaneously. The reaction mixture is then subjected to high temperatures and pressures to facilitate the fluorination process. The product is subsequently purified through distillation and other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,3,3,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically requires a polar aprotic solvent and elevated temperatures.
Electrophilic Substitution: This reaction can occur with electrophiles such as halogens (Cl2, Br2) under the influence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with hydroxide ions can produce alcohol derivatives, while electrophilic substitution with chlorine can produce chlorinated derivatives .
Applications De Recherche Scientifique
1,1,1,2,3,3,4-Heptafluorobutane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inertness and stability.
Biology: It is used in biological studies as a tracer compound due to its unique fluorine signature.
Medicine: It is being explored for use in medical imaging techniques such as magnetic resonance imaging (MRI) due to its high fluorine content.
Mécanisme D'action
The mechanism of action of 1,1,1,2,3,3,4-Heptafluorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for substitution reactions, where the fluorine atoms are replaced by other functional groups. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
1,1,1,2,4,4,4-Heptafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2,3,3-Heptafluoro-4-chlorobutane: Contains a chlorine atom in addition to fluorine atoms.
1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane: Contains three chlorine atoms and seven fluorine atoms
Uniqueness: 1,1,1,2,3,3,4-Heptafluorobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and inertness. This makes it particularly useful in applications requiring non-reactive solvents or tracers .
Propriétés
Numéro CAS |
53005-35-9 |
|---|---|
Formule moléculaire |
C4H3F7 |
Poids moléculaire |
184.06 g/mol |
Nom IUPAC |
1,1,1,2,3,3,4-heptafluorobutane |
InChI |
InChI=1S/C4H3F7/c5-1-3(7,8)2(6)4(9,10)11/h2H,1H2 |
Clé InChI |
LHIHPLUYVRLEBM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


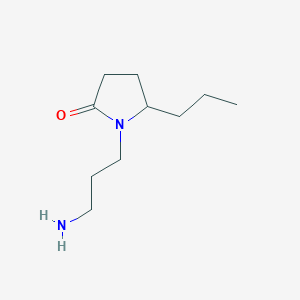
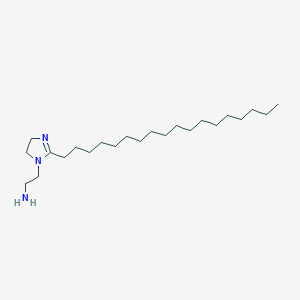
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
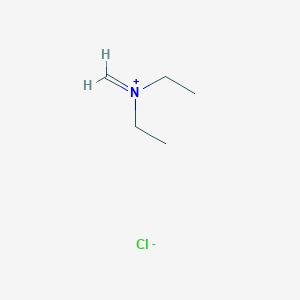

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)

![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

